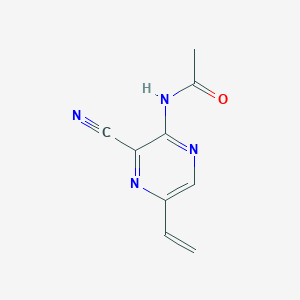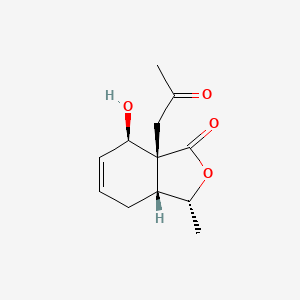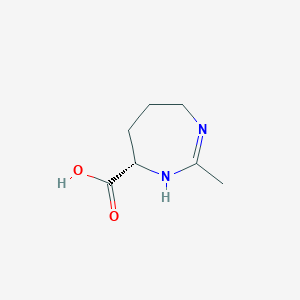![molecular formula C16H19NO10S B13811360 4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is a chemical compound with the molecular formula C16H19NO10S. It is commonly used as a fluorogenic substrate in biochemical assays, particularly for the detection of enzyme activity. The compound is known for its ability to release a fluorescent product upon enzymatic cleavage, making it valuable in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside typically involves the reaction of 4-methylumbelliferone with a suitable glucosamine derivative. The reaction conditions often include the use of solvents such as methanol or water and may require specific temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is designed to ensure high purity and consistency, which is crucial for its use in research and diagnostic applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions under certain conditions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymes like heparin sulphamidase are commonly used to catalyze the hydrolysis reaction.
Solvents: Methanol and water are frequently used as solvents in various reactions involving this compound.
Major Products Formed
The primary product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is 4-methylumbelliferone, which exhibits strong fluorescence .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to study the activity of enzymes such as heparin sulphamidase.
Molecular Biology: Employed in the detection and quantification of specific enzymes in various biological samples.
Medical Diagnostics: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.
Industrial Applications: Applied in the quality control of enzyme preparations and other biochemical products.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside involves its enzymatic cleavage by specific enzymes. The compound acts as a substrate, and upon cleavage, it releases 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to determine the activity of the enzyme, providing valuable insights into various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl β-D-glucopyranoside: Another fluorogenic substrate used in similar applications but with different enzyme specificity.
4-Methylumbelliferyl α-D-galactopyranoside: Used for detecting galactosidase activity.
Uniqueness
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is unique due to its specific substrate properties for enzymes like heparin sulphamidase. Its ability to release a fluorescent product upon enzymatic cleavage makes it particularly valuable in assays requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C16H19NO10S |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C16H19NO10S/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24)/t11-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
WTEDCRZHOZSQII-JPIRQXTESA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



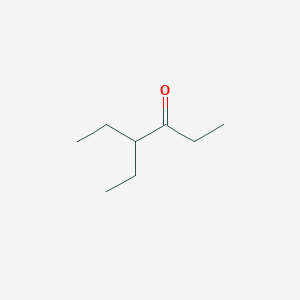
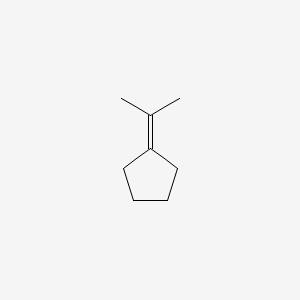
![4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811296.png)
![1H-[1,2,5]Oxadiazolo[3,4-f]isoindole](/img/structure/B13811302.png)
![(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B13811303.png)
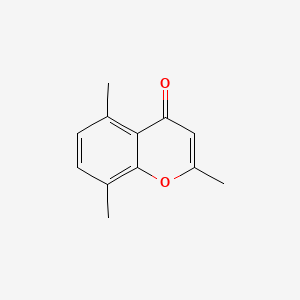
![Thieno[3,2-e]benzothiazole](/img/structure/B13811327.png)

![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
